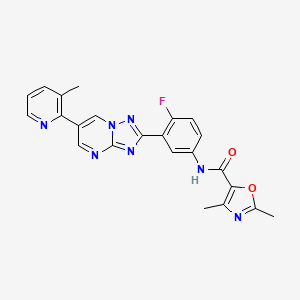
(2S,3R)-Brassinazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-Brassinazole is a synthetic compound known for its role as a potent inhibitor of brassinosteroid biosynthesis. Brassinosteroids are a class of plant hormones essential for various physiological processes, including cell elongation, vascular differentiation, and stress responses. By inhibiting brassinosteroid biosynthesis, this compound has become a valuable tool in plant biology research, allowing scientists to study the effects of brassinosteroids on plant growth and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Brassinazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.
Introduction of Chiral Centers: The stereochemistry of the compound is established through enantioselective synthesis, often involving chiral catalysts or chiral auxiliaries to ensure the correct configuration at the 2S and 3R positions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to minimize waste and reduce production costs. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2S,3R)-Brassinazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are utilized in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with modified functional groups.
科学研究应用
(2S,3R)-Brassinazole has a wide range of applications in scientific research:
Plant Biology: It is extensively used to study the role of brassinosteroids in plant growth, development, and stress responses. By inhibiting brassinosteroid biosynthesis, researchers can observe the effects of reduced hormone levels on various physiological processes.
Agriculture: The compound is used to develop new strategies for crop improvement and stress tolerance. Understanding how brassinosteroids influence plant growth can lead to the development of crops with enhanced resistance to environmental stresses.
Medicinal Chemistry: Although primarily used in plant research, this compound’s structural features make it a potential candidate for drug development. Its ability to interact with specific enzymes and receptors can be explored for therapeutic applications.
作用机制
(2S,3R)-Brassinazole exerts its effects by inhibiting the enzyme brassinosteroid-6-oxidase, which is involved in the biosynthesis of brassinosteroids. By binding to the active site of the enzyme, this compound prevents the conversion of precursors into active brassinosteroids, leading to reduced hormone levels in plants. This inhibition disrupts various signaling pathways regulated by brassinosteroids, affecting processes such as cell elongation, division, and differentiation.
相似化合物的比较
Similar Compounds
Brassinazole: The parent compound of (2S,3R)-Brassinazole, differing in stereochemistry.
Propiconazole: Another inhibitor of brassinosteroid biosynthesis, used as a fungicide.
Uniconazole: A plant growth regulator that inhibits gibberellin biosynthesis, with some overlap in effects on brassinosteroid pathways.
Uniqueness
This compound is unique due to its specific stereochemistry, which confers high selectivity and potency as a brassinosteroid biosynthesis inhibitor. Its ability to precisely target brassinosteroid-6-oxidase makes it a valuable tool for dissecting the roles of brassinosteroids in plant biology. Additionally, its structural features provide opportunities for further modification and optimization in medicinal chemistry research.
属性
IUPAC Name |
(2S,3R)-4-(4-chlorophenyl)-2-phenyl-3-(1,2,4-triazol-1-yl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-18(23,15-5-3-2-4-6-15)17(22-13-20-12-21-22)11-14-7-9-16(19)10-8-14/h2-10,12-13,17,23H,11H2,1H3/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULDTPKHZNKFEY-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(CC2=CC=C(C=C2)Cl)N3C=NC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)([C@@H](CC2=CC=C(C=C2)Cl)N3C=NC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[2-(1,3-dioxolan-2-yl)ethoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide](/img/structure/B8228611.png)





